Isatinic acid

Catalog No.
S612584
CAS No.
484-38-8
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isatinic acid

CAS Number

484-38-8

Product Name

Isatinic acid

IUPAC Name

2-(2-aminophenyl)-2-oxoacetic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)

InChI Key

MQMWPBBDMIYYMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)N

2-aminophenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehydic hydrogen is replaced by a 2-aminophenyl group. It has a role as a bacterial xenobiotic metabolite. It is a 2-oxo monocarboxylic acid and a substituted aniline. It derives from a glyoxylic acid. It is a conjugate acid of a 2-aminophenylglyoxylate.

Isatinic acid (2-aminophenylglyoxylic acid), CAS 484-38-8, is a highly reactive, ring-opened alpha-keto acid precursor primarily utilized in the synthesis of quinolines, indoles, and complex heterocycles[1]. Unlike its closed-ring lactam counterpart, isatin, isatinic acid provides direct access to the reactive o-aminobenzoylformic moiety without requiring harsh, in situ basic hydrolysis [2]. This structural pre-activation makes it a critical procurement choice for manufacturing base-sensitive pharmaceutical intermediates, advanced dyes, and specialized ligands where minimizing side reactions and maximizing atom economy are paramount.

While isatin is often viewed as a cheaper, more common precursor, substituting it for pre-formed isatinic acid introduces significant process liabilities in sensitive syntheses [1]. Isatin requires prolonged exposure to strong aqueous bases (e.g., 30-40% KOH) to achieve the necessary ring-opening to the isatinate intermediate [2]. This harsh environment frequently triggers aldol self-condensation, Cannizzaro disproportionation, or degradation of sensitive ketone and aldehyde coupling partners. Procuring isatinic acid directly bypasses this hydrolytic bottleneck, enabling milder reaction conditions, superior phase compatibility, and significantly higher yields for sterically hindered or base-labile substrates [1].

Precursor Suitability in Pfitzinger Quinoline Synthesis

In the synthesis of sterically hindered or base-sensitive quinoline-4-carboxylic acids via the Pfitzinger reaction, the choice of starting material dictates the purity and yield profile[1]. Utilizing closed-ring isatin requires in situ strong-base hydrolysis, which often degrades sensitive ketone partners via aldol condensation before the desired condensation can occur. By employing pre-formed isatinic acid, the harsh hydrolytic step is bypassed. Literature demonstrates that for base-sensitive or sterically demanding ketones, direct condensation with isatinic acid can elevate yields from the 30-40% range typical of isatin to over 80%, while drastically reducing polymeric byproducts [2].

Evidence DimensionSynthesis yield of sterically hindered quinoline-4-carboxylic acids
Target Compound Data>80% yield with minimized polymeric byproducts
Comparator Or BaselineIsatin (30-40% yield due to base-catalyzed degradation of the ketone partner)
Quantified Difference~2x increase in target yield for sensitive substrates
ConditionsPfitzinger condensation with base-sensitive/sterically hindered ketones

Procuring isatinic acid directly prevents the loss of expensive or sensitive ketone partners to base-catalyzed side reactions, ensuring scalable and economically viable quinoline synthesis.

Aqueous Solubility and Phase Compatibility

The physical handling and solvent compatibility of isatinic acid differ fundamentally from isatin. Isatin exhibits poor aqueous solubility (approximately 1.9 g/L at 20°C) and remains largely insoluble until subjected to high pH (>10) to force ring opening . In contrast, isatinic acid and its alkali salts are highly water-soluble at mild pH levels. This dramatic difference allows isatinic acid to be seamlessly integrated into biphasic or purely aqueous reaction systems without the need for aggressive alkalization, facilitating greener solvent profiles and easier downstream phase separations[1].

Evidence DimensionAqueous solubility at neutral/mild pH
Target Compound DataHighly soluble (enabling homogeneous aqueous reactions without strong base)
Comparator Or BaselineIsatin (1.9 g/L at 20°C, requires pH >10 for dissolution)
Quantified DifferenceOrders of magnitude higher solubility at mild pH
ConditionsAqueous solvent systems at 20°C

High aqueous solubility at milder pH allows manufacturers to utilize greener, water-based solvent systems and simplifies the engineering of biphasic reaction streams.

Electrochemical Reduction Profile and Synthesis Compatibility

For advanced electrochemical synthesis of indole and quinoline derivatives, the reduction potentials of the starting materials are critical. Polarographic studies reveal that the closed isatin ring and the open isatinic acid structure possess distinct cathodic reduction behaviors[1]. Isatinic acid (and its oxime derivatives) exhibits a significantly more negative polarographic wave compared to the closed-ring isatin. This electrochemical shift provides a unique, stable voltage window that allows for the selective reduction of appended functional groups (such as oximes or imines) without prematurely reducing the core aromatic system [1].

Evidence DimensionCathodic reduction potential (Polarographic wave)
Target Compound DataExhibits a distinct, more negative reduction wave
Comparator Or BaselineIsatin (reduces at less negative, overlapping potentials)
Quantified DifferenceDistinct shift in the reduction wave allowing selective functional group reduction
ConditionsPolarographic analysis in aqueous buffer systems

The distinct electrochemical window of isatinic acid enables precise, selective electrosynthesis of complex heterocycles that would be impossible with the overlapping reduction potentials of isatin.

Synthesis of Base-Sensitive Quinoline Pharmaceuticals

Isatinic acid is the optimal precursor when the target quinoline-4-carboxylic acid requires a ketone partner that is prone to aldol condensation or degradation under the strong basic conditions required to open the isatin ring [1].

Aqueous and Biphasic Heterocycle Manufacturing

Procurement of isatinic acid is highly recommended where process engineering demands high aqueous solubility at mild pH to comply with green chemistry mandates or to facilitate continuous-flow biphasic reactions.

Selective Electrochemical Reductions

It is the preferred starting material where precise cathodic reduction of functional groups (e.g., oximes to amines) is required without altering the foundational o-aminobenzoylformic core, leveraging its shifted polarographic wave [2].

XLogP3

1.1

UNII

JZ408385JT

Wikipedia

Isatinic acid

Dates

Last modified: 08-15-2023

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